molecular formula C14H10IN3 B15215683 2-(2-Iodophenyl)quinazolin-4-amine CAS No. 62786-13-4

2-(2-Iodophenyl)quinazolin-4-amine

Cat. No.: B15215683
CAS No.: 62786-13-4
M. Wt: 347.15 g/mol
InChI Key: ZNYCPOQYWPNVAV-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are bicyclic compounds composed of two fused rings: a benzene ring and a pyrimidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-iodoaniline and a suitable quinazoline precursor.

  • Reaction Steps: The process involves a series of reactions, including nitration, reduction, and cyclization. The nitration of 2-iodoaniline forms 2-iodo-4-nitroaniline, which is then reduced to 2-iodo-4-aminophenol. This intermediate undergoes cyclization with a quinazoline precursor to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The iodine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as alkyl halides, amines, or alcohols

Major Products Formed:

  • Oxidation: Iodophenols, iodobenzoic acids

  • Reduction: Iodoanilines, iodoamines

  • Substitution: Alkylated, aminated, or hydroxylated derivatives

Scientific Research Applications

2-(2-Iodophenyl)quinazolin-4-amine has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of iodophenyl groups with biological targets.

  • Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

  • Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Iodophenyl)quinazolin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Iodophenol: A phenolic compound with an iodine atom in the ortho position.

  • 2-Iodobiphenyl: A biphenyl compound with an iodine atom on one of the benzene rings.

  • 2-Iodoaniline: An aniline derivative with an iodine atom on the benzene ring.

Uniqueness: 2-(2-Iodophenyl)quinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties compared to simpler iodophenyl compounds

Properties

CAS No.

62786-13-4

Molecular Formula

C14H10IN3

Molecular Weight

347.15 g/mol

IUPAC Name

2-(2-iodophenyl)quinazolin-4-amine

InChI

InChI=1S/C14H10IN3/c15-11-7-3-1-5-9(11)14-17-12-8-4-2-6-10(12)13(16)18-14/h1-8H,(H2,16,17,18)

InChI Key

ZNYCPOQYWPNVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3I)N

Origin of Product

United States

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